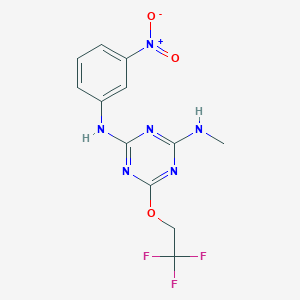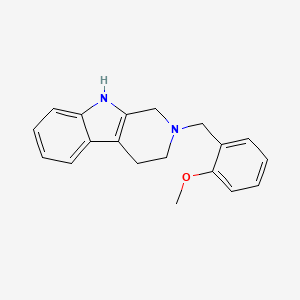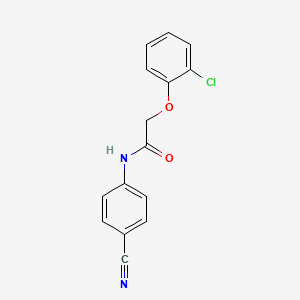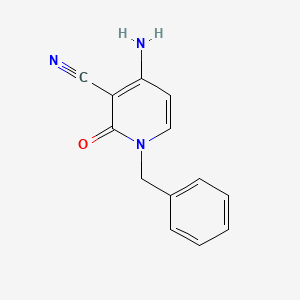![molecular formula C19H21NO4 B5695943 methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
methyl 2-{[(mesityloxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(mesityloxy)acetyl]amino}benzoate, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 383.48 g/mol.
科学的研究の応用
Methyl 2-{[(mesityloxy)acetyl]amino}benzoate has numerous potential applications in scientific research. One of the most significant applications of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that are produced by cells during normal metabolic processes and can cause oxidative damage to cellular components. The detection of ROS is crucial for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Another potential application of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species that can selectively destroy cancer cells. methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have excellent photophysical properties that make it an ideal candidate for use in PDT.
作用機序
The mechanism of action of methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a fluorescent probe for ROS involves the reaction between methyl 2-{[(mesityloxy)acetyl]amino}benzoate and ROS. The reaction results in the formation of a highly fluorescent product that can be detected using fluorescence spectroscopy. The mechanism of action of methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a photosensitizer in PDT involves the absorption of light by methyl 2-{[(mesityloxy)acetyl]amino}benzoate, which results in the generation of singlet oxygen that can selectively destroy cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for use in biological systems. methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to be highly specific for ROS and can detect them at low concentrations. In addition, methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have excellent photophysical properties that make it an ideal candidate for use in PDT.
実験室実験の利点と制限
The advantages of using methyl 2-{[(mesityloxy)acetyl]amino}benzoate in lab experiments include its ease of synthesis, high specificity for ROS, and excellent photophysical properties. However, one limitation of using methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its limited solubility in aqueous solutions, which can make it challenging to use in biological systems.
将来の方向性
There are numerous future directions for the use of methyl 2-{[(mesityloxy)acetyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[(mesityloxy)acetyl]amino}benzoate-based probes for the detection of other reactive species such as reactive nitrogen species. Another direction is the development of methyl 2-{[(mesityloxy)acetyl]amino}benzoate-based photosensitizers with improved photophysical properties for use in PDT. Additionally, the use of methyl 2-{[(mesityloxy)acetyl]amino}benzoate in combination with other therapeutic agents such as chemotherapy drugs could enhance the efficacy of cancer treatments. Overall, methyl 2-{[(mesityloxy)acetyl]amino}benzoate has significant potential for use in various scientific research applications, and further studies are needed to fully explore its capabilities.
合成法
The synthesis of methyl 2-{[(mesityloxy)acetyl]amino}benzoate involves the reaction between mesityl oxide and 2-aminobenzoic acid in the presence of acetic anhydride. The reaction yields methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a white crystalline powder with a yield of approximately 80%. The synthesis of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is a relatively simple process and can be performed in a laboratory setting.
特性
IUPAC Name |
methyl 2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-13(2)18(14(3)10-12)24-11-17(21)20-16-8-6-5-7-15(16)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDHVZPFWEBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2,4,6-trimethylphenoxy)acetyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)




![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)
![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
